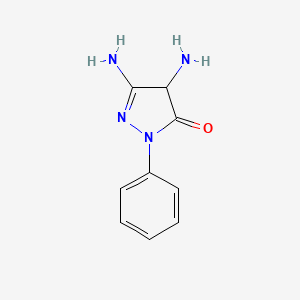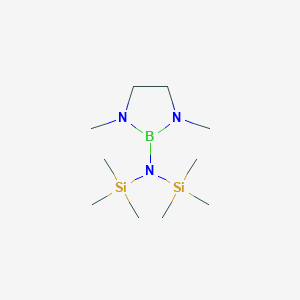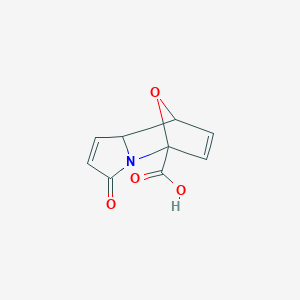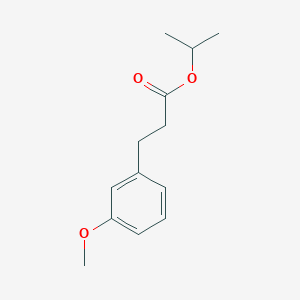
4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with amino and phenyl groups
Méthodes De Préparation
The synthesis of 4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-diketones or their equivalents. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino groups at positions 4 and 5. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The amino groups at positions 4 and 5 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield pyrazole-3,4-diones, while substitution reactions can produce N-alkyl or N-acyl derivatives .
Applications De Recherche Scientifique
4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often used in the design of new pharmaceuticals and bioactive molecules.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them valuable in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
Aminophenazone: This compound exhibits analgesic, anti-inflammatory, and antipyretic properties and is used in various pharmaceutical formulations.
The uniqueness of this compound lies in its dual amino substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial applications. Continued research on this compound and its derivatives is likely to yield new insights and applications in the future.
Propriétés
Numéro CAS |
126778-97-0 |
|---|---|
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4,5-diamino-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H10N4O/c10-7-8(11)12-13(9(7)14)6-4-2-1-3-5-6/h1-5,7H,10H2,(H2,11,12) |
Clé InChI |
FOIOJNJZLCOEIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)


![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)


![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)



